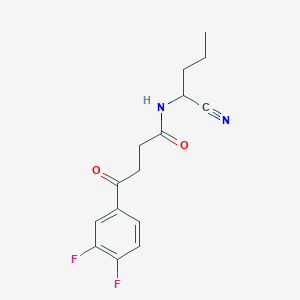

![molecular formula C12H11NO3S B2720154 2-[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]acetic Acid CAS No. 178765-31-6](/img/structure/B2720154.png)

2-[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]acetic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

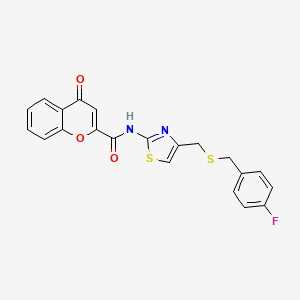

The compound “2-[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]acetic Acid” is a complex organic molecule that contains a thiazole ring. Thiazoles are important heterocyclics exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles can be greatly affected by substituents on a particular position of the thiazole ring .

Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Aplicaciones Científicas De Investigación

Antimicrobial Applications

A series of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid were synthesized and evaluated for their antimicrobial activities against several strains of microbes, showing significant activity. This research demonstrates the compound's potential as a basis for developing new antimicrobial agents (Noolvi, Patel, Kamboj, & Cameotra, 2016).

Synthesis of Novel Derivatives

Research into the synthesis of novel indole-benzimidazole derivatives from 2-methylindole-3-acetic acid and its 5-methoxy derivative has been documented. Such studies contribute to the expanding library of chemical compounds with potential pharmacological applications (Wang, Liu, Xu, Jiang, & Kang, 2016).

Applications in Cephem Antibiotics

The preparation of a Z-isomer of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid, a common acyl moiety in clinically useful cephem antibiotics, illustrates the compound's relevance in antibiotic development. This synthesis from aminoisoxazoles highlights the potential for creating new antibiotics (Tatsuta, Miura, Gunji, Tamai, Yoshida, Inagaki, & Kurita, 1994).

Fluorescent Compound for Co2+ Detection

A new fluorescent compound for selective determination of Co2+ was synthesized, indicating the application of related compounds in analytical chemistry and sensor development. This work showcases the utility of these compounds in detecting specific metal ions (Li Rui-j, 2013).

Green Synthesis Approaches

Efficient synthesis of functionalized thiazol-2(3H)-imine via a three-component tandem reaction in ionic liquid media demonstrates the compound's adaptability to green chemistry principles. This research underscores the importance of environmentally friendly synthesis methods (Shahvelayati, Hajiaghababaei, & Panahi Sarmad, 2017).

Safety and Hazards

While specific safety and hazard information for “2-[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]acetic Acid” is not available in the retrieved sources, it’s important to handle all chemical compounds with appropriate safety measures. This includes wearing suitable protective clothing, avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .

Mecanismo De Acción

Target of Action

Thiazole derivatives, which include 2-[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid, have been found to interact with a variety of biological targets . These targets can include enzymes, receptors, and other proteins, which play crucial roles in various biological processes.

Mode of Action

It is known that thiazole derivatives can interact with their targets in a variety of ways . These interactions can lead to changes in the activity of the target, which can result in alterations to cellular processes.

Biochemical Pathways

Thiazole derivatives have been found to influence a variety of biochemical pathways . These can include pathways involved in inflammation, pain perception, microbial infection, and cancer, among others.

Pharmacokinetics

It is known that the pharmacokinetic properties of a compound can greatly influence its bioavailability and therapeutic efficacy .

Result of Action

Thiazole derivatives have been found to have a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can influence the action of a compound .

Propiedades

IUPAC Name |

2-[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S/c1-16-10-5-3-2-4-9(10)12-13-8(7-17-12)6-11(14)15/h2-5,7H,6H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQRCPUCDQWQRNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC(=CS2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]acetic Acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,7-dimethyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2720071.png)

![tert-butyl (3S)-3-[3-bromo-4-carbamoyl-5-(methylamino)-1H-pyrazol-1-yl]pyrrolidine-1-carboxylate](/img/structure/B2720075.png)

![2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2720080.png)

![3-(1-(2-(4-chlorophenoxy)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2720087.png)

![3-methyl-N-propylisoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B2720088.png)